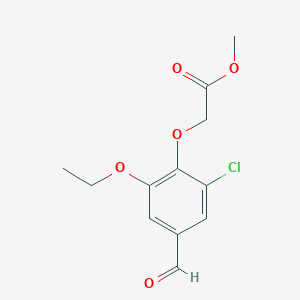

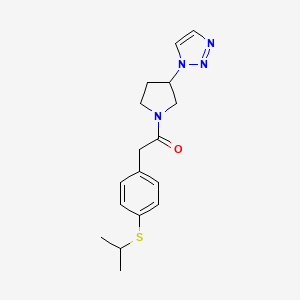

![molecular formula C24H18FNO4S B2797983 [4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone CAS No. 866895-77-4](/img/structure/B2797983.png)

[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone” is a chemical compound used in scientific research . It has a unique structure that enables diverse applications, from drug discovery to material science.

Synthesis Analysis

The synthesis of fluoroquinolones, a family to which this compound belongs, involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation .Applications De Recherche Scientifique

Enzymatic Remediation of Pollutants

Enzymatic approaches have shown promise in the degradation of various organic pollutants in industrial wastewater. Compounds with sulfonamide and fluoroquinoline moieties may enhance the substrate range and efficiency of enzymes like laccases and peroxidases in the presence of redox mediators, potentially offering pathways for the remediation of aromatic compounds present in effluents (Husain & Husain, 2007).

Antioxidant Activity and Analysis

The study of antioxidants, including those that may involve fluoroquinolones or related compounds, is critical across various fields. Analytical methods such as ORAC and HORAC tests have been developed to determine the antioxidant capacity, which could be relevant for evaluating the antioxidant potential of compounds related to "[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone" (Munteanu & Apetrei, 2021).

Photosensitization by Fluoroquinolones

Fluoroquinolones, a category to which the compound may be related, have been extensively reviewed for their photosensitizing effects. Such properties are significant for understanding the interaction of these compounds with light, potentially leading to applications in photodynamic therapy or requiring consideration in drug design to minimize adverse effects (Ferguson, 1995).

Degradation and Environmental Fate

Understanding the degradation pathways and environmental fate of fluoroquinolones and similar compounds is crucial for assessing their impact on ecosystems and human health. Advanced oxidation processes (AOPs) have been studied for the degradation of such compounds, leading to insights into kinetics, mechanisms, and by-products formation (Qutob et al., 2022).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the microbial degradation of polyfluoroalkyl chemicals, which may share structural similarities with the compound , provides insights into potential biodegradation pathways. This knowledge helps in understanding how these compounds and their precursors break down in the environment, informing pollution management strategies (Liu & Avendaño, 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

[4-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO4S/c1-2-30-18-9-11-19(12-10-18)31(28,29)24-20-14-17(25)8-13-22(20)26-15-21(24)23(27)16-6-4-3-5-7-16/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIWAYZGFDBQJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

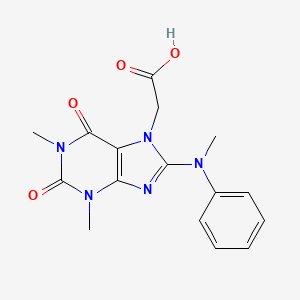

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2797903.png)

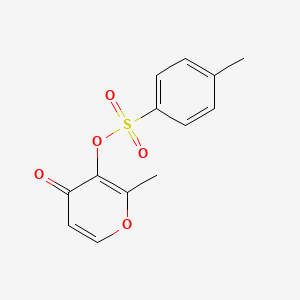

![N-[3-[[[4-[1-(Trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-2-bromo-6-(trifluoromethyl)phenyl]amino]carbonyl]-2-fluorophenyl]benzamide](/img/structure/B2797905.png)

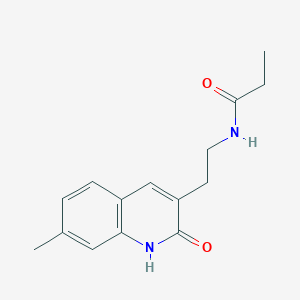

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2797907.png)

![N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2797909.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797919.png)